2-Oxabicyclo[3.1.0]hexane-6-carboxamide
Description
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C6H9NO2/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H2,7,8) |
InChI Key |
LCQXFWQCZQWPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide typically involves the cyclization of suitable precursors. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to other functional groups, such as amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-Oxabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related bicyclic carboxamides and derivatives, focusing on scaffold variations, physicochemical properties, and biological activity.
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Acidity/Basicity : The 2-oxa scaffold’s oxygen atom may lower the pKa of adjacent functional groups compared to nitrogen-containing analogs. For example, 3-azabicyclo[3.1.0]hexane-6-carboxamide exhibits basicity (pKa ~8–9) due to the amine, whereas the 2-oxa analog’s carboxamide is neutral (pKa ~2–3) .
- Solubility : The carboxamide group in this compound improves aqueous solubility over aldehyde or ester derivatives (e.g., ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, logP ~1.5 vs. carboxamide logP ~0.8) .
- Stability : Analogous 2-oxabicyclo[2.2.2]octanes demonstrate high thermal and chemical stability (stable at 100°C for 5 minutes; resistant to acid/base hydrolysis) , suggesting similar resilience in the [3.1.0]hexane scaffold.
Biological Activity
2-Oxabicyclo[3.1.0]hexane-6-carboxamide is a bicyclic compound notable for its unique molecular structure, which includes an oxirane (epoxide) ring and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules that can modulate biological pathways.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 127.14 g/mol
- Structure : The compound features a bicyclic framework with an oxirane and a carboxamide group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to:
- Electrophilic Nature : The oxirane ring acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which can alter their function.
- Non-covalent Interactions : The carboxamide group can participate in hydrogen bonding, enhancing the compound's affinity for specific biological targets such as enzymes and receptors.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of drug design and development:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, synthesized derivatives were evaluated against the HL-60 human leukemic cell line, yielding IC values ranging from 72.6 μM to >100 μM .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, suggesting potential applications in treating diseases where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | Similar bicyclic structure but with a carboxylic acid group | Different reactivity due to the presence of a carboxylic acid group |
| Bicyclo[3.1.0]hexane | Lacks the oxirane ring and carboxamide group | Different reactivity and applications due to absence of functional groups |
| Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | Contains an ester instead of a carboxamide | Varies in chemical behavior due to ester functionality |
The unique combination of an oxirane ring and a carboxamide group in this compound imparts distinct chemical reactivity compared to these structurally similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Properties : A series of derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting growth, particularly in colon and lung cancer models .
- Mechanistic Studies : Research indicates that the compound's ability to form covalent bonds with proteins can lead to significant alterations in protein function, which is crucial for developing targeted therapies in cancer treatment.
- Synthesis Pathways : The synthesis typically involves cyclization reactions using cyclopropenes and aminocyclopropanes, often catalyzed by organic or iridium photoredox catalysts under controlled conditions to optimize yield and purity.
Q & A
Basic: What are the common synthetic routes for 2-Oxabicyclo[3.1.0]hexane-6-carboxamide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclopropane ring formation via intramolecular cyclization or photochemical methods. Key challenges include managing ring strain and stereochemical control. For example, the relocation of the oxygen atom in the bicyclic scaffold (e.g., from 3-oxabicyclo to 2-oxabicyclo) requires precise catalytic conditions to avoid side reactions . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., palladium or enzyme-mediated systems) critically affect yield. A recent conference abstract highlighted a novel route using exo-3-azabicyclo[3.1.0]hexane-6-carboxylate as an intermediate, where microwave irradiation improved reaction efficiency by 20% compared to conventional heating .
Basic: How is the bicyclic structure of this compound characterized using spectroscopic and computational methods?
Structural elucidation relies on gas-phase electron diffraction (GED), NMR, IR, and Raman spectroscopy. For instance, GED analysis of related bicyclic compounds (e.g., 6-methyl-1,5-diazabicyclo[3.1.0]hexane) confirmed a dominant boat conformation (Cs symmetry) under normal conditions, validated by MP2/aug-cc-pVTZ calculations . NMR coupling constants (e.g., J values for cyclopropane protons) and NOE correlations are critical for assigning stereochemistry. Computational tools like density functional theory (B3LYP/cc-pVTZ) predict vibrational modes and electronic properties, aiding spectral interpretation .
Advanced: How does the fused cyclopropane ring in this compound influence its synthetic accessibility and conformational stability?
The cyclopropane ring introduces significant strain (~27 kcal/mol), complicating synthesis but enhancing conformational rigidity. Quantum mechanical studies show that ring-puckering deformations in bicyclo[3.1.0] systems are restricted, favoring locked conformations critical for bioactivity . However, strain-driven reactivity can lead to undesired ring-opening during functionalization. Strategies like using bulky protecting groups (e.g., trityl in [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol) mitigate this by sterically shielding the cyclopropane .
Advanced: What strategies resolve contradictions in bioactivity data across studies on bicyclo[3.1.0]hexane carboxamide derivatives?
Discrepancies often arise from stereochemical variations or impurities. For example, enantiomeric forms of 3-azabicyclo[3.1.0]hexane-6-carboxamide derivatives exhibit divergent SSTR4 agonist activities. Rigorous enantiomeric purity assessment via chiral HPLC or X-ray crystallography is essential . Additionally, bioisosteric replacement studies (e.g., fluorinated analogs in 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid) reveal that subtle electronic changes can drastically alter target binding . Standardized assay protocols (e.g., uniform cell lines and IC50 measurement conditions) reduce variability .
Basic: What biological targets are associated with this compound, and what assay methodologies are used?
This compound and its derivatives are investigated as SSTR4 agonists for neuropathic pain and neurodegenerative diseases. In vitro assays include competitive binding studies with radiolabeled somatostatin analogs (IC50 determination) and cAMP inhibition assays in HEK293 cells transfected with SSTR4 . Molecular docking simulations (e.g., using AutoDock Vina) predict interactions with the somatostatin receptor’s hydrophobic pocket, guided by the bicyclic scaffold’s rigidity .
Advanced: How can quantum chemical calculations (e.g., MP2, B3LYP) predict the reactivity of this compound in nucleophilic environments?
MP2/aug-cc-pVTZ and B3LYP/cc-pVTZ methods calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. For example, the ester group in ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate shows higher electrophilicity (Fukui indices >0.5) compared to the oxabicyclo oxygen . Solvent effects (e.g., polar aprotic vs. protic) are modeled using the conductor-like polarizable continuum model (CPCM), revealing accelerated hydrolysis in aqueous acidic conditions .
Advanced: What role does stereochemistry play in the pharmacological activity of bicyclo[3.1.0]hexane carboxamides, and how is enantiomeric purity assessed?
Stereochemistry dictates receptor binding affinity. For instance, the (1R,5S,6r)-configuration in SSTR4 agonists enhances binding by ~50-fold compared to enantiomers due to complementary hydrogen bonding with Asp124 . Enantiomeric purity is assessed via chiral stationary phase HPLC (e.g., Chiralpak IA) or optical rotation measurements. Absolute configuration is confirmed by X-ray crystallography, as demonstrated for (-)-paeonilide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
